molecular formula C22H23N3O5S B11614817 (7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11614817
M. Wt: 441.5 g/mol
InChI Key: CGYLNIPQQOFNPQ-OCKHKDLRSA-N
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Description

(7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound featuring a thiazolo-triazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde and 3,4,5-trimethoxyphenylamine, which undergo condensation reactions to form the intermediate compounds. These intermediates are then cyclized under specific conditions to form the final thiazolo-triazinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis.

    Acetylacetone: Another compound with a similar functional group.

    Diketene: Used in the synthesis of various organic compounds.

Uniqueness

What sets (7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one apart is its complex structure, which allows for a wide range of chemical modifications and potential applications. Its multiple methoxy groups and the thiazolo-triazinone core provide unique reactivity and functionality compared to simpler compounds.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

(7Z)-7-[(3-methoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H23N3O5S/c1-27-16-7-5-6-14(8-16)9-19-21(26)25-13-24(12-23-22(25)31-19)15-10-17(28-2)20(30-4)18(11-15)29-3/h5-11H,12-13H2,1-4H3/b19-9-

InChI Key

CGYLNIPQQOFNPQ-OCKHKDLRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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